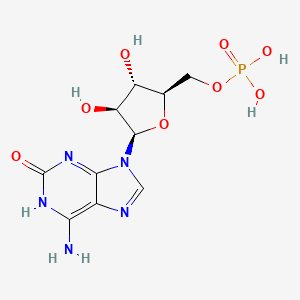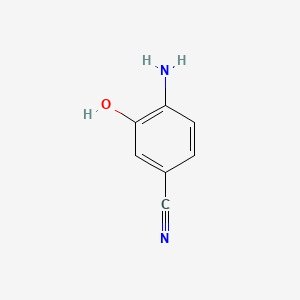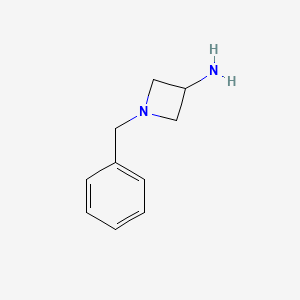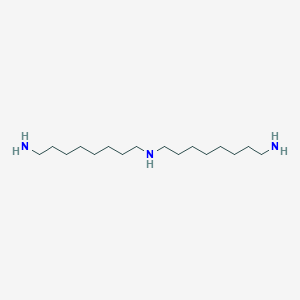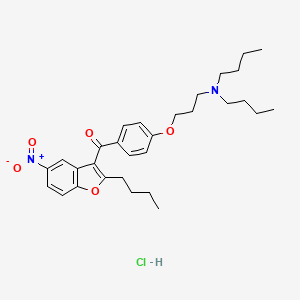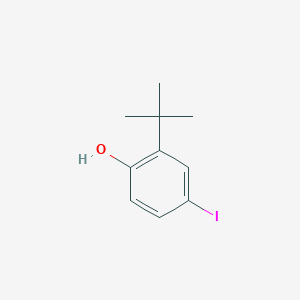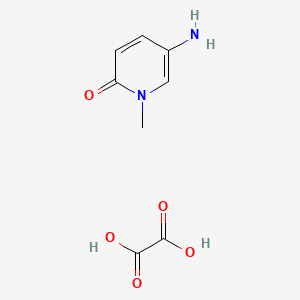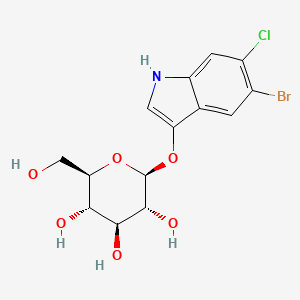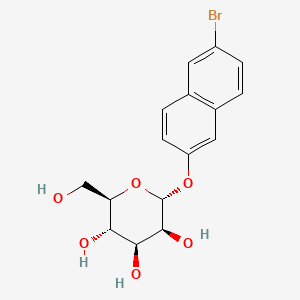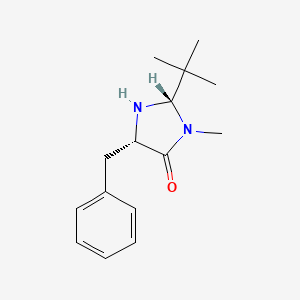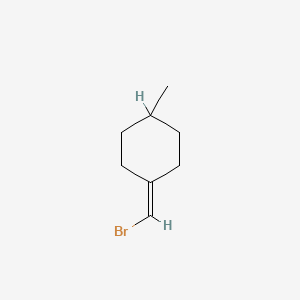
1-(Bromomethylene)-4-methylcyclohexane
Vue d'ensemble
Description
1-(Bromomethylene)-4-methylcyclohexane (BMMC) is an organic compound that has been extensively studied in the scientific community due to its versatility and potential applications in various fields. BMMC is a colorless liquid with a low boiling point and a high vapor pressure, making it an ideal candidate for synthesis, reaction studies, and other laboratory experiments. Additionally, BMMC has been studied for its potential applications in medicinal chemistry, as it has been shown to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis of 1-alkylidenyl-tetrahydroisoquinolines
- Summary of Application : 1-(Bromomethylene)-4-methylcyclohexane is used in the modular synthesis of 1-alkylidenyl-tetrahydroisoquinolines (1-bromomethylene-THIQs). This compound is a prevalent scaffold found in many bioactive alkaloids .
- Methods of Application : The synthesis involves a Catellani reaction of aryl iodides, aziridines, and terminal alkynes followed by an N-bromosuccinimide (NBS)-mediated cyclization . This approach features mild reaction conditions, wide substrate scope, good step-economy, and good scalability .
- Results or Outcomes : Using this method, the researchers accomplished the concise total synthesis of (±)-cularine, formal synthesis of 8-oxopseudopalmatine, and the first total synthesis of dactyllactone A . This demonstrates the wide synthetic potential of this method .
Synthesis of N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide
- Summary of Application : 1-(Bromomethylene)-4-methylcyclohexane is used in the synthesis of a new bicyclic sulfonamide derivative .
- Methods of Application : The compound was synthesized in the reaction of benzenesulfonamide and camphene in the presence of N-bromosuccinimide in acetonitrile . The proposed mechanism of the investigated reaction involves the Wagner–Meerwein rearrangement stage .
- Results or Outcomes : The result was the synthesis of a new bicyclic sulfonamide derivative .
Propriétés
IUPAC Name |
1-(bromomethylidene)-4-methylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c1-7-2-4-8(6-9)5-3-7/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDZMZZCCYYOQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=CBr)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438887 | |
| Record name | 1-(Bromomethylene)-4-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethylene)-4-methylcyclohexane | |
CAS RN |
77842-32-1 | |
| Record name | 1-(Bromomethylene)-4-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1279269.png)
![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)
